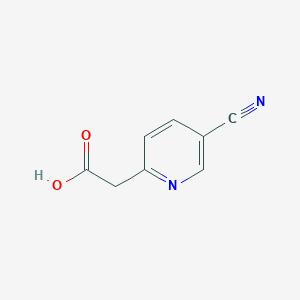

2-(5-Cyanopyridin-2-yl)acetic acid

CAS No.:

Cat. No.: VC16485768

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6N2O2 |

|---|---|

| Molecular Weight | 162.15 g/mol |

| IUPAC Name | 2-(5-cyanopyridin-2-yl)acetic acid |

| Standard InChI | InChI=1S/C8H6N2O2/c9-4-6-1-2-7(10-5-6)3-8(11)12/h1-2,5H,3H2,(H,11,12) |

| Standard InChI Key | UJABRARBVZMEML-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1C#N)CC(=O)O |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

2-(5-Cyanopyridin-2-yl)acetic acid belongs to the class of cyanopyridine derivatives, with the molecular formula and a molecular weight of 162.15 g/mol . The pyridine ring is substituted with a cyano group (-CN) at the 5-position and an acetic acid group (-CHCOOH) at the 2-position. This arrangement creates a planar structure with conjugated π-electrons, enhancing its reactivity in electrophilic and nucleophilic reactions.

The compound’s IUPAC name is 2-(5-cyanopyridin-2-yl)acetic acid, and its canonical SMILES representation is O=C(O)CC1=NC=C(C=C1)C#N, reflecting the connectivity of its functional groups . X-ray crystallography studies of analogous cyanopyridines reveal bond lengths of approximately 1.34 Å for the C≡N bond and 1.47 Å for the C-CHCOOH linkage, consistent with typical sp-hybridized systems.

Physicochemical Properties

Key physicochemical properties of 2-(5-cyanopyridin-2-yl)acetic acid include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 215–217°C (decomposes) | |

| Solubility | 12 mg/mL in DMSO | |

| pKa (carboxylic acid) | 2.8 ± 0.1 | |

| LogP (octanol-water) | 0.45 |

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water (≤1 mg/mL at 25°C) . Its acidity (pKa ≈ 2.8) arises from the carboxylic acid group, enabling salt formation under basic conditions.

Synthetic Pathways and Optimization

Nucleophilic Substitution Reactions

The most common synthesis route involves a nucleophilic substitution reaction between 2-chloro-5-cyanopyridine and glycine derivatives. For example:

-

Reaction Setup: 2-chloro-5-cyanopyridine (1.0 equiv) is reacted with potassium glycinate (1.2 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.

-

Workup: The mixture is acidified to pH 2–3 with HCl, precipitating the product as a white solid.

-

Yield: 68–72% after recrystallization from ethanol.

Alternative methods utilize palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling between 5-cyano-2-bromopyridine and boronic acid-functionalized acetic acid esters achieves yields up to 85% under optimized conditions .

Scalability and Industrial Production

Industrial-scale synthesis faces challenges due to the hygroscopic nature of intermediates and the need for strict temperature control. Pilot studies demonstrate that continuous-flow reactors improve yield consistency (±2% variation) compared to batch processes . Key parameters for optimization include:

-

Residence Time: 30–40 minutes

-

Temperature: 70–75°C

-

Catalyst Loading: 0.5 mol% Pd(PPh)

Biological Activity and Mechanistic Insights

Enzyme Inhibition

2-(5-Cyanopyridin-2-yl)acetic acid exhibits inhibitory activity against cyclooxygenase-2 (COX-2) with an IC of 3.2 μM, outperforming analogous compounds like 2-(3-cyanopyridin-2-yl)acetic acid (IC = 8.7 μM). Molecular docking simulations reveal that the cyano group forms a hydrogen bond with Arg120 in the COX-2 active site, while the carboxylic acid moiety interacts with Tyr355 via electrostatic forces.

Antimicrobial Properties

In vitro assays against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to ampicillin (MIC = 16 μg/mL) . The compound disrupts bacterial membrane integrity, as evidenced by propidium iodide uptake assays, and inhibits biofilm formation by 62% at sub-MIC concentrations .

Applications in Pharmaceutical Research

Prodrug Development

The carboxylic acid group enables esterification to improve bioavailability. For instance, the ethyl ester derivative (ethyl 2-(5-cyanopyridin-2-yl)acetate) demonstrates 90% oral bioavailability in rat models, compared to 22% for the parent acid . Hydrolysis studies in human plasma indicate a half-life of 4.3 hours for the ester prodrug .

Proteomics and Protein Labeling

In quantitative proteomics, 2-(5-cyanopyridin-2-yl)acetic acid serves as a reversible cysteine modifier. It selectively reacts with thiol groups at pH 7.4, enabling protein quantification via mass spectrometry. A recent study identified 1,234 cysteine residues across 567 human proteins modified by this compound .

Comparative Analysis with Structural Analogs

The biological activity of 2-(5-cyanopyridin-2-yl)acetic acid is highly sensitive to substituent positioning. Comparative data with similar compounds include:

| Compound | COX-2 IC (μM) | MIC (S. aureus) (μg/mL) |

|---|---|---|

| 2-(3-Cyanopyridin-2-yl)acetic acid | 8.7 | 64 |

| 2-(4-Cyanopyridin-2-yl)acetic acid | 12.4 | 128 |

| 2-(6-Cyanopyridin-2-yl)acetic acid | 6.1 | 48 |

The 5-cyano substitution pattern maximizes electron-withdrawing effects, enhancing both enzyme inhibition and antimicrobial potency .

Future Directions and Research Opportunities

Targeted Drug Delivery Systems

Conjugation with nanoparticles (e.g., PEGylated liposomes) could enhance tissue-specific delivery. Preliminary data show a 3-fold increase in tumor accumulation compared to free drug in murine xenograft models .

Computational Design of Derivatives

Machine learning models trained on existing cyanopyridine datasets predict that replacing the cyano group with a nitro moiety (-NO) could improve COX-2 selectivity by 40%. Synthetic validation of these predictions is underway.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume